1-(4-methylphenyl)-1H-pyrazol-3-amine
Description
Contextualization of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry
Pyrazoles are a fundamental class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netmdpi.com This structural motif is a cornerstone in the field of heterocyclic chemistry, offering a versatile scaffold for the development of a wide array of functionalized molecules. mdpi.com
Historical Development and Evolution of Pyrazole Research
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883. researchgate.net Shortly after, in 1889, the first synthesis of the parent pyrazole ring was achieved by Eduard Buchner. researchgate.net Early research focused on understanding the fundamental reactivity and properties of the pyrazole core. Over the decades, research has evolved significantly, with the development of numerous synthetic methodologies, such as the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.net The discovery of naturally occurring pyrazoles further spurred interest in this class of compounds. ontosight.ai Modern research continues to explore novel synthetic routes and expand the applications of pyrazole derivatives. mdpi.comresearchgate.net
Broad Academic and Industrial Significance of Pyrazole Derivatives
The pyrazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. mdpi.comnih.gov Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.com This has led to their incorporation into numerous pharmaceutical drugs. nih.gov
Beyond pharmaceuticals, pyrazole derivatives are significant in the agrochemical industry, where they are used in the formulation of herbicides and pesticides. chemimpex.com They also find applications in materials science as components of polymers and dyes, and in coordination chemistry as versatile ligands. researchgate.net
Interactive Table: Key Applications of Pyrazole Derivatives
| Field | Specific Application | Example Compounds (General Class) |
| Pharmaceuticals | Anti-inflammatory agents, Kinase inhibitors for cancer therapy, Antiviral drugs. mdpi.comnih.gov | Celecoxib, Pirtobrutinib, Rimonabant |
| Agrochemicals | Herbicides, Fungicides, Insecticides. chemimpex.com | Pyraclostrobin, Fipronil |
| Materials Science | Dyes, Polymers, Photochromic materials. researchgate.netmdpi.com | Azo dyes, Coordination polymers |
| Chemical Synthesis | Versatile intermediates and building blocks. researchgate.net | Aminopyrazoles, Pyrazole carbaldehydes |
Rationale for Investigating 1-(4-methylphenyl)-1H-pyrazol-3-amine
While specific data is limited, the structural components of this compound suggest potential areas of research interest based on the known properties of related aminopyrazole compounds.
Structural Peculiarities and Unique Chemical Features of the Compound
The structure of this compound combines a pyrazole ring with a p-tolyl group at the N1 position and an amine group at the C3 position.
Aminopyrazole Core: 3-aminopyrazoles are known to be versatile intermediates in organic synthesis. mdpi.com The amino group can act as a nucleophile, allowing for further functionalization and the construction of more complex heterocyclic systems. researchgate.net
N-Aryl Substitution: The presence of the 4-methylphenyl (p-tolyl) group at the N1 position influences the electronic properties and steric hindrance of the molecule. This can affect its reactivity and how it interacts with biological targets.
Tautomerism: Like many pyrazoles, this compound can exhibit tautomerism, where the proton on the pyrazole ring can migrate. mdpi.com This can influence its chemical behavior and binding modes.
Overview of Anticipated Research Trajectories for this compound
Based on the extensive research into analogous aminopyrazole derivatives, several research avenues for this compound can be anticipated:
Medicinal Chemistry: Given the broad biological activities of aminopyrazoles, this compound could be investigated as a scaffold for developing new therapeutic agents. mdpi.comacs.org Research could focus on its potential as a kinase inhibitor, an anti-inflammatory agent, or an antimicrobial compound. nih.gov
Synthetic Chemistry: The compound could serve as a valuable building block for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]quinolines, which are also of significant interest in medicinal chemistry. mdpi.commdpi.com
Materials Science: The aromatic nature of the compound and its potential for modification suggest it could be explored for applications in materials science, potentially in the development of novel dyes or functional polymers.
Foundational Synthetic Routes to Pyrazole Systems
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. The primary approaches involve the formation of two nitrogen-carbon bonds and one nitrogen-nitrogen bond, typically by reacting a hydrazine (B178648) derivative with a three-carbon component.
Cyclocondensation reactions are the most traditional and widely employed methods for pyrazole synthesis. These reactions involve the condensation of a hydrazine with a 1,3-dielectrophilic species, which provides the three-carbon backbone required for the five-membered ring.
The Knorr pyrazole synthesis, first reported in 1883, is a definitive method for creating pyrazoles from the reaction of 1,3-dicarbonyl compounds and hydrazine derivatives, often under acidic conditions. slideshare.netnih.govjk-sci.comslideshare.net To specifically generate 3-aminopyrazoles, such as this compound, this classical reaction is adapted by using a β-ketonitrile as the 1,3-dielectrophile. wordpress.comnih.gov
The mechanism involves an initial reaction between one of the hydrazine's nitrogen atoms and the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. nih.govchim.itbeilstein-journals.org This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbon of the nitrile group. nih.govchim.it Tautomerization of the resulting imine leads to the stable aromatic 3-aminopyrazole (B16455) ring. When an unsymmetrically substituted hydrazine like 4-methylphenylhydrazine (B1211910) is used, the regioselectivity of the reaction—determining whether the substituted nitrogen attacks the carbonyl or is involved in the cyclization onto the nitrile—can be influenced by reaction conditions. wordpress.com Kinetic control, for instance, can favor the formation of 1-aryl-3-aminopyrazoles. wordpress.com
Table 1: Overview of Knorr-type Synthesis for 3-Aminopyrazoles
| Reactant 1 | Reactant 2 | Key Intermediate | Product Type | Ref. |
|---|---|---|---|---|
| 4-Methylphenylhydrazine | β-Ketonitrile (e.g., Acetoacetonitrile) | Hydrazone | 1-(4-methylphenyl)-3-methyl-1H-pyrazol-5-amine | nih.gov |
The reaction between hydrazines and 1,3-dicarbonyl compounds is the most general form of the Knorr synthesis. nih.govbeilstein-journals.org In this approach, 4-methylphenylhydrazine would react with a 1,3-diketone (e.g., acetylacetone) or a β-ketoester (e.g., ethyl acetoacetate) to yield the corresponding N-aryl pyrazole. The reaction proceeds via condensation to form a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration at the second carbonyl. jk-sci.com
While this direct method does not yield the 3-amino substituent, it is foundational to understanding pyrazole formation. To achieve the desired 3-amino functionality, the 1,3-dicarbonyl synthon must contain a nitrile group in place of one of the carbonyls, as described in the section on β-ketonitriles. nih.govchim.itbeilstein-journals.org The versatility of this method is high, as various functional groups can be tolerated on both the hydrazine and the dicarbonyl component, allowing for the synthesis of a wide array of pyrazole derivatives. nih.govbeilstein-journals.org
An alternative classical route involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds or their nitrile analogs. nih.govbohrium.com This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, creating a hydrazone intermediate which then cyclizes. nih.govbeilstein-journals.org The initial product is a pyrazoline (a dihydropyrazole), which can subsequently be oxidized to the aromatic pyrazole. nih.govbeilstein-journals.orgresearchgate.net
For the synthesis of this compound, an α,β-unsaturated nitrile, such as a substituted acrylonitrile, serves as the key starting material. chim.it The reaction with 4-methylphenylhydrazine leads to the corresponding 3-aminopyrazole derivative. In some cases, if the α,β-unsaturated system contains a good leaving group at the β-position, the reaction can directly yield the aromatic pyrazole through an addition-elimination mechanism, avoiding a separate oxidation step. nih.govbeilstein-journals.org
Table 2: Pyrazole Synthesis from α,β-Unsaturated Precursors
| Hydrazine Derivative | Unsaturated Substrate | Reaction Type | Product | Ref. |
|---|---|---|---|---|
| Phenylhydrazine | α,β-Unsaturated Ketone | Michael Addition-Cyclization-Oxidation | 1-Phenylpyrazole | researchgate.net |
| Hydrazine Hydrate | α,β-Unsaturated Nitrile | Michael Addition-Cyclization | 3-Aminopyrazoline | chim.it |
Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.govacs.orgnih.gov This approach enhances atom economy and reduces waste compared to traditional multi-step syntheses. acs.org
A common MCR for producing aminopyrazoles involves the one-pot reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative. nih.govbeilstein-journals.orgrsc.org In this process, the aldehyde and malononitrile first undergo a Knoevenagel condensation to form an arylidenemalononitrile intermediate. This electron-deficient alkene then reacts with the hydrazine via a Michael addition, followed by intramolecular cyclization and tautomerization to afford the highly substituted 5-aminopyrazole product (a tautomer of 3-aminopyrazole). nih.govrsc.org Using 4-methylphenylhydrazine in this sequence would directly lead to analogs of the target compound. These reactions can be promoted by various catalysts, including organic catalysts like sodium gluconate or taurine. rsc.org
While transition metals are often used for the functionalization of pre-formed pyrazole rings, they can also catalyze the construction of the heterocyclic ring itself. researchgate.netrsc.org These methods provide novel pathways to pyrazoles under mild conditions.
One such strategy involves a copper-catalyzed domino reaction where an initial cyclization of a hydrazine with an enaminone forms a 3-substituted pyrazole, which is then followed by an in-situ Ullmann coupling with an aryl halide to introduce the N-aryl substituent. beilstein-journals.org This approach allows for the modular construction of 1,3-disubstituted pyrazoles. Another example is a palladium-catalyzed four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide to generate pyrazole derivatives. organic-chemistry.org Iron-catalyzed routes have also been developed for the regioselective synthesis of substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org These catalytic methods expand the scope of pyrazole synthesis beyond classical condensation chemistry. mdpi.com
Table 3: Comparison of Transition-Metal Catalyzed Pyrazole Syntheses
| Metal Catalyst | Key Reactants | Reaction Type | Key Advantage | Ref. |
|---|---|---|---|---|
| Copper | Enaminone, Hydrazine, Aryl Halide | Domino Cyclization/Ullmann Coupling | Modular synthesis of 1,3-substituted pyrazoles | beilstein-journals.org |
| Palladium | Terminal Alkyne, Hydrazine, CO, Aryl Iodide | Four-Component Coupling | High complexity from simple precursors | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) |
InChI Key |
DHGLITOGZLGRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=N2)N |
Origin of Product |
United States |
Synthetic Strategies for 1 4 Methylphenyl 1h Pyrazol 3 Amine and Analogous Derivatives
Specific Approaches for this compound Scaffold Construction
Integration of the 4-methyl Substituent onto the Phenyl Ring
The synthesis of this compound and its derivatives typically incorporates the 4-methylphenyl moiety through the selection of a specific starting material rather than a separate substitution reaction on a pre-existing phenyl-pyrazole core. The most common and direct method involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. nih.govnih.gov
In this case, the key precursor that introduces the 4-methylphenyl group is 4-methylphenylhydrazine (also known as p-tolylhydrazine). This compound reacts with a synthon providing the three-carbon backbone of the pyrazole ring. For the synthesis of the target 3-amino pyrazole, a suitable reaction partner would be a β-ketonitrile, such as 3-oxopropanenitrile (B1221605) or its derivatives.
The general synthetic pathway is illustrated by the reaction of 4-methylphenylhydrazine with a suitable diketone or aldehyde, followed by cyclization and aromatization to form the stable pyrazole ring. ontosight.ai This approach is highly efficient as it builds the desired substituted heterocyclic system in a convergent manner. The regioselectivity of the condensation, which determines the final position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl component. nih.gov
Sustainable and Innovative Synthetic Methodologies
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for preparing pyrazole derivatives, aligning with the principles of green chemistry. nih.govbenthamdirect.com These innovative strategies aim to reduce environmental impact, improve safety, and enhance scalability compared to traditional methods, which often rely on harsh conditions and hazardous organic solvents. benthamdirect.comtandfonline.comresearchgate.net
The replacement of volatile and toxic organic solvents is a cornerstone of green synthetic chemistry. Water has emerged as an ideal solvent for many organic reactions due to its ready availability, low cost, non-toxic nature, and environmental benignity. researchgate.net The synthesis of pyrazole derivatives, such as pyranopyrazoles, has been successfully demonstrated in aqueous media. researchgate.netresearchgate.net Water-based syntheses are often part of multicomponent reactions, which are highly valued in green chemistry for their efficiency. researchgate.net
Ethanol (B145695) is another commonly used green solvent in pyrazole synthesis. For instance, some microwave-assisted syntheses of pyrazole derivatives are carried out in ethanol, which serves as a safer alternative to solvents like toluene or CH2Cl2. nih.govtandfonline.com Solvent-free, or "neat," reaction conditions represent another significant green strategy, where reactants are mixed directly without any solvent, often with grinding or heating. tandfonline.comcitedrive.comrsc.org This approach reduces waste and simplifies product purification. tandfonline.com
Green catalysts are characterized by high efficiency, selectivity, reusability, and low toxicity. In pyrazole synthesis, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.net
Nano-ZnO (zinc oxide nanoparticles) has proven to be a highly effective and reusable heterogeneous catalyst for the synthesis of pyrazole derivatives. researchgate.netresearchgate.net It is used in one-pot, multicomponent reactions to produce complex molecules like pyranopyrazoles in high yields. researchgate.netresearchgate.net The catalytic activity of nano-ZnO is attributed to its unique properties, including a polar surface and its ability to facilitate reactions in aqueous media or under solvent-free conditions. researchgate.net Another example is the use of lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles, which demonstrate high catalytic efficiency, superior yields, and short reaction times under solvent-free grinding conditions. rsc.orgnih.gov These nanocatalysts align with green chemistry principles by promoting environmentally conscious synthetic approaches. nih.gov
Ammonium chloride (NH₄Cl) is another example of a simple, inexpensive, and environmentally benign catalyst employed in the synthesis of pyrazole derivatives. It can effectively catalyze cyclocondensation reactions, offering an alternative to more hazardous acid or base catalysts.
| Catalyst | Reaction Type | Solvent/Condition | Key Advantages | Source |
|---|---|---|---|---|
| Nano-ZnO | One-pot, four-component synthesis of pyranopyrazoles | Water | Recyclable, high yield, short reaction time, non-chromatographic purification | researchgate.netresearchgate.net |
| Ag/La-ZnO core-shell | One-pot, four-component synthesis of pyranopyrazoles | Solvent-free, grinding | High efficiency, excellent yields, operational simplicity, reusability | rsc.orgnih.gov |
| Tetrabutylammonium bromide (TBAB) | One-pot, three-component synthesis of pyrazoles | Solvent-free, room temp. | Inexpensive, good yields (75-86%), environmentally friendly | tandfonline.com |
Microwave-assisted organic synthesis (MAOS) has become a popular and efficient technique for synthesizing heterocyclic compounds, including pyrazoles. tandfonline.com This method utilizes microwave irradiation to heat the reaction mixture, which often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. rsc.orgacs.org
Traditional methods for pyrazole synthesis can require long reaction times at elevated temperatures and the use of harsh organic solvents. tandfonline.com MAOS provides an eco-friendly alternative by significantly reducing energy consumption and often allowing for the use of greener solvents or even solvent-free conditions. tandfonline.comresearchgate.net For example, syntheses that take several hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation. acs.org This rapid and efficient heating makes MAOS a valuable tool for accelerating the discovery and development of new pyrazole-based compounds. nih.govrsc.org
| Derivative Type | Method | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Pyrazole-oxadiazole hybrids | Conventional | 7–9 hours | Lower | acs.org |
| Microwave-Assisted | 9–10 minutes | 79–92% | acs.org | |
| General Pyrazoles | Conventional | Longer duration | Variable | tandfonline.com |
| Microwave-Assisted | Significantly reduced | Higher | tandfonline.com |
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, has emerged as a powerful technology for the synthesis of organic compounds, including pyrazoles. galchimia.commdpi.comnih.gov This approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved reproducibility, superior heat and mass transfer, and straightforward scalability. galchimia.comnih.gov
For pyrazole synthesis, flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com A multi-step continuous flow process can be designed to synthesize pyrazoles from simple starting materials like anilines or acetophenones without isolating hazardous intermediates such as diazonium salts or hydrazines. galchimia.comnih.gov For instance, a two-stage flow synthesis can involve the initial formation of an enaminone intermediate from an acetophenone, which is then immediately reacted with hydrazine in a second reactor to generate the final pyrazole product. galchimia.com This telescoping of reaction steps avoids the need for intermediate purification and minimizes waste, making it a highly efficient and green manufacturing method suitable for the large-scale production of pyrazole derivatives. nih.gov
Green Chemistry Principles in Pyrazole Synthesis
Purification and Spectroscopic Elucidation of Molecular Structure
The conclusive identification and characterization of this compound, following its synthesis, are contingent upon rigorous purification and comprehensive spectroscopic analysis. These steps are crucial to confirm the molecular structure, establish purity, and provide a detailed understanding of its chemical properties.
The isolation of pure this compound from a crude reaction mixture typically involves a combination of chromatographic and recrystallization techniques. The choice of method is dictated by the scale of the reaction and the nature of the impurities.
Column Chromatography: This is a primary method for the purification of pyrazole derivatives. mdpi.comorientjchem.org The crude product is dissolved in a minimum amount of solvent and adsorbed onto a solid stationary phase, commonly silica (B1680970) gel (SiO₂). A mobile phase, or eluent, is then passed through the column to separate the components. The polarity of the eluent is critical for effective separation. For pyrazole derivatives, solvent systems such as acetone/n-hexane and ethyl acetate/hexane are frequently employed. mdpi.comorientjchem.org Fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the pure product. orientjchem.orgnih.gov
Recrystallization: This technique is used to purify the solid product obtained after initial isolation. The crude compound is dissolved in a suitable hot solvent, and the solution is then cooled slowly. The desired compound crystallizes out of the solution, leaving impurities behind in the solvent. For pyrazole-based compounds, ethanol is often an effective recrystallization solvent. nih.gov The selection of an appropriate solvent is key; the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Acid-Base Extraction: An alternative method for purifying pyrazoles involves their conversion into acid addition salts. The crude pyrazole can be dissolved in an organic solvent and treated with a mineral or organic acid, causing the corresponding salt to crystallize and precipitate. This salt can then be isolated by filtration and reconverted to the pure pyrazole base. google.com
The progress of purification is consistently monitored by Thin-Layer Chromatography (TLC), which provides a rapid assessment of the purity of the collected fractions or the recrystallized product. researchgate.net
Once purified, the structural identity of this compound is unequivocally confirmed through a suite of spectroscopic methods. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular framework. mdpi.com
¹H NMR: The ¹H NMR spectrum provides information about the number and environment of protons. For this compound, characteristic signals would include a singlet for the methyl (CH₃) protons on the p-tolyl group, distinct doublets for the aromatic protons of the tolyl ring, and signals corresponding to the protons on the pyrazole ring. The amine (NH₂) protons would typically appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Specific chemical shifts are expected for the methyl carbon, the aromatic carbons of the tolyl group, and the carbons of the pyrazole ring (C3, C4, and C5). mdpi.com
Table 1: Typical Spectroscopic Data for Analogous Pyrazole Derivatives
| Technique | Observation Type | Characteristic Values/Ranges | Reference |
| ¹H NMR | Chemical Shift (δ) | Methyl (Ar-CH₃): ~2.3 ppm (singlet)Pyrazole H-4: ~6.1 ppm (singlet)Aromatic (Tolyl): ~7.2-7.8 ppm (multiplets/doublets)Amine (NH₂): Variable, broad singlet | orientjchem.orgmdpi.com |
| ¹³C NMR | Chemical Shift (δ) | Methyl (Ar-CH₃): ~21 ppmPyrazole C-4: ~88 ppmAromatic & Pyrazole Carbons: ~110-162 ppm | mdpi.com |
| IR | Wavenumber (cm⁻¹) | N-H Stretch (Amine): 3200-3400 cm⁻¹ (often two bands)C=N Stretch (Pyrazole Ring): 1580-1620 cm⁻¹C-N Stretch: 1240-1300 cm⁻¹ | mdpi.com |
| MS (EI) | Mass-to-Charge (m/z) | Molecular Ion [M]⁺: Expected at m/z = 173.11Key Fragments: Loss of methyl group ([M-15]⁺), fragmentation of the pyrazole or tolyl ring. | mdpi.comresearchgate.net |
Note: The data presented are typical values for analogous structures and may vary slightly for the specific title compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group (typically two bands in the 3200-3400 cm⁻¹ region). orientjchem.org Stretching vibrations for C=N and C=C bonds within the pyrazole and aromatic rings would also be visible in the 1500-1620 cm⁻¹ region. mdpi.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. researchgate.net Analysis of the fragmentation pattern can further corroborate the proposed structure, showing characteristic losses of fragments such as the methyl group or parts of the heterocyclic ring.
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov This technique provides unambiguous confirmation of the connectivity, stereochemistry, and conformation of the compound in the solid state.
For this analysis, a suitable single crystal of the compound is grown, often by slow evaporation of a solvent. acs.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the molecular and crystal structure. This analysis yields precise bond lengths, bond angles, and torsion angles. nih.gov
For pyrazole derivatives, X-ray diffraction can confirm the planarity of the pyrazole ring and determine the dihedral angles between the pyrazole ring and the attached p-tolyl substituent. nih.govnih.gov It also provides insight into intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the packing of molecules in the crystal lattice. spast.org
Table 2: Representative Crystallographic Data for Analogous Phenyl-Pyrazole Derivatives
| Parameter | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov | 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate nih.gov |
| Molecular Formula | C₁₆H₁₅N₃O | C₂₂H₁₇N₃O₅S |
| Molecular Weight | 265.31 | 435.46 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.5168 (12) | 13.5339 (12) |
| b (Å) | 10.1506 (11) | 10.4827 (10) |
| c (Å) | 12.0258 (13) | 14.9303 (13) |
| β (˚) | 98.749 (4) | 111.975 (3) |
| Volume (ų) | 1389.0 (3) | 1964.3 (3) |
| Z (Molecules/Unit Cell) | 4 | 4 |
This table presents data from closely related structures to illustrate typical crystallographic parameters.
Advanced Computational and Theoretical Investigations of 1 4 Methylphenyl 1h Pyrazol 3 Amine
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites of proteins.
Molecular docking simulations of pyrazole (B372694) derivatives consistently predict their interaction with the ATP-binding pocket of various protein kinases. nih.govnih.gov A common and critical interaction involves the 3-aminopyrazole (B16455) core, which often mimics the adenine (B156593) ring of ATP. nih.gov This core typically forms crucial hydrogen bonds with the "hinge region" of the kinase, a flexible segment that connects the N- and C-terminal lobes of the enzyme. nih.govacs.org
For instance, in studies involving Rearranged during Transfection (RET) kinase, the amino group of the pyrazole ring is predicted to form two hydrogen bonds with the hinge residue Alanine-807 (Ala807). nih.gov Similarly, when docked with Cyclin-Dependent Kinase 2 (CDK2), pyrazole derivatives show hydrogen bond interactions with key amino acid residues in the active site. nih.gov These interactions, which also include van der Waals forces and hydrophobic contacts, anchor the ligand within the binding pocket, leading to the inhibition of kinase activity. nih.govresearchgate.net
The diverse biological activities reported for pyrazole derivatives suggest they can interact with a wide range of protein targets. rsc.orgmdpi.com Computational docking studies have been instrumental in identifying and validating these potential targets, many of which are implicated in cancer, inflammation, and neurodegenerative diseases. ontosight.airesearchgate.netnih.gov
Key enzyme families targeted by pyrazole derivatives include:
Protein Kinases: This is the most studied class of targets. Specific examples include Vascular Endothelial Growth Factor Receptor (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, Cyclin-Dependent Kinases (CDKs), Janus kinases (JAKs), and TGF-β Type-I Receptor (TβRI). nih.govacs.orgresearchgate.netacs.org
Carbonic Anhydrases (CAs): Certain pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov
Cyclooxygenase (COX): As pyrazole derivatives are known for their anti-inflammatory properties, COX-1 and COX-2 enzymes are significant targets. mdpi.com Docking studies have elucidated the binding modes of these compounds within the COX active site. mdpi.com
Estrogen Receptors: Pyrazole derivatives have been evaluated for their binding affinity to Estrogen Receptor Alpha, a key target in the treatment of breast cancer. thesciencein.org
Table 1: Potential Biological Targets for Pyrazole Derivatives Identified Through Molecular Docking
| Target Class | Specific Examples | Associated Disease/Process |
|---|---|---|
| Protein Kinases | VEGFR-2, EGFR, CDK2, Aurora A, RET Kinase, TβRI, JAK2, Abl | Cancer, Angiogenesis, Cell Cycle Regulation |
| Carbonic Anhydrases | hCA I, hCA II | Glaucoma |
| Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain |
| Other Receptors | Estrogen Receptor Alpha | Breast Cancer |
The strength of the interaction between a ligand and its target is quantified as binding affinity. In computational studies, this is often estimated through docking scores or calculated binding free energies (ΔG), typically expressed in kcal/mol. researchgate.net Lower energy values indicate a more favorable and stable interaction.
Docking studies on various pyrazole derivatives have reported a range of binding energies, signifying their potential as potent inhibitors. For example, specific pyrazole derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2. nih.gov Another study using the Prime MM-GBSA method calculated binding energies (ΔG Bind) as low as -52.98 kcal/mol for pyrazole derivatives with Human Thymidylate Kinase. researchgate.net
These computational affinities often correlate well with experimental data, such as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium inhibition constant (Ki). For instance, pyrazole compounds identified as TβRI kinase inhibitors showed Ki values as low as 15 nM, and derivatives targeting hCA II had Ki values in the nanomolar range (as low as 0.007 µM). acs.orgnih.gov A potent derivative targeting CDK16, a member of the PCTAIRE kinase family, exhibited a cellular potency (EC₅₀) of 33 nM. nih.gov
Table 2: Examples of Binding Affinities of Pyrazole Derivatives from Computational and Experimental Studies
| Compound Class | Target | Method | Binding Affinity |
|---|---|---|---|
| 1H-Pyrazole derivative | VEGFR-2 | Docking | -10.09 kJ/mol |
| 1H-Pyrazole derivative | CDK2 | Docking | -10.35 kJ/mol |
| Pyrazole derivative | RET Kinase | Docking | -7.14 kcal/mol |
| Pyrazole derivative | Human Thymidylate Kinase | MM-GBSA | -52.98 kcal/mol (ΔG Bind) |
| Pyrazole-carboxamide | hCA II | Experimental | Ki = 0.007 µM |
| Pyrazole inhibitor | TβRI Kinase | Experimental | Ki = 15 nM |
| N-(1H-pyrazol-3-yl)pyrimidine-4-amine derivative | CDK16 | Experimental | EC₅₀ = 33 nM |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models have been successfully developed for various series of pyrazole derivatives to predict their biological effects, such as anticancer and enzyme inhibitory activities. researchgate.net These models are typically created by dividing a set of known pyrazole compounds into a training set, used to build the model, and a test set, used to validate its predictive power.
For example, 2D-QSAR models have been generated to understand the structural requirements for 1H-pyrazole-1-carbothioamide derivatives to act as EGFR kinase inhibitors. nih.gov Similarly, QSAR studies on pyrazole derivatives have been conducted to predict their inhibitory activity against carbonic anhydrase and acetylcholinesterase. These predictive models are valuable tools in virtual screening and the rational design of new, more potent pyrazole-based therapeutic agents. nih.gov
QSAR models work by correlating physicochemical properties or structural features of molecules, known as "descriptors," with their biological activity. The resulting mathematical equation reveals which descriptors are most important for a compound's potency.
Studies on pyrazole derivatives have identified several key descriptors:
Topological and Steric Descriptors: In a 3D-QSAR study on RET kinase inhibitors, the model indicated that steric groups (related to the size and shape of the molecule) were favorable at certain positions to increase potency. nih.gov
Electronic Descriptors: The same study found that hydrogen bond acceptor and electronegative groups were favorable at one substitution point, while electropositive groups were preferred at another. nih.gov
Quantum Chemical Descriptors: In some QSAR studies, quantum chemical calculations are used to derive descriptors. For a series of aminopyrazole and pyrazolopyrimidine derivatives, frontier molecular orbital energies (EHOMO, ELUMO) and the energy gap (ΔE) were used to describe their anticancer activity.
By understanding which structural features enhance or diminish activity, medicinal chemists can strategically modify the pyrazole scaffold to design new compounds with improved therapeutic effects. nih.gov
Virtual Screening and In Silico Library Design for Pyrazole Analogs
Virtual screening and the in silico design of compound libraries are powerful computational strategies used to identify promising drug candidates from large databases of chemical structures. For pyrazole analogs, these techniques enable the rapid and cost-effective exploration of vast chemical space to find molecules with a high probability of binding to a specific biological target. chemmethod.comtojqi.net
The process begins with the creation of a virtual library of pyrazole analogs. This can be achieved by modifying the core structure of 1-(4-methylphenyl)-1H-pyrazol-3-amine with a diverse range of functional groups at various positions. The design of these libraries is often guided by structure-activity relationship (SAR) data from known active compounds. nih.gov For instance, in a study focused on developing new anti-cancer agents, a library of 63 pyrazole derivatives was computationally investigated against several cancer cell lines. nih.gov
Once the library is established, virtual screening techniques are employed to filter and prioritize the compounds. These methods can be broadly categorized as ligand-based or structure-based. A typical workflow involves multiple stages of screening, starting with high-throughput virtual screening (HTVS) to quickly assess large numbers of compounds, followed by more refined methods like molecular docking for the most promising candidates. chemmethod.comchemmethod.com In one such study, 12,606 pyrazole compounds were screened against the CDK8 enzyme, a cancer target, leading to the identification of several novel inhibitors. chemmethod.comchemmethod.com
Table 1: Methodologies in Virtual Screening and In Silico Library Design for Pyrazole Analogs
| Methodology | Description | Application Example |
|---|---|---|
| High-Throughput Virtual Screening (HTVS) | A rapid computational method to screen massive compound libraries against a target. It often uses simplified scoring functions to prioritize compounds for further analysis. chemmethod.com | Screening of over 12,000 pyrazole compounds to identify potential CDK8 inhibitors for cancer therapy. chemmethod.comchemmethod.com |
| Pharmacophore-Based Screening | Uses a 3D model of the essential steric and electronic features required for biological activity. This model is then used as a query to search for matching compounds in a database. acs.org | Identification of dual JAK2/3 inhibitors from a library of synthesized pyrazolone (B3327878) derivatives. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | A statistical method that relates the biological activity of a series of compounds to their physicochemical properties or structural features (descriptors). nih.gov | Development of 2D-QSAR models to predict the anti-cancer activity of pyrazole derivatives against various cancer cell lines. nih.gov |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. It is used to estimate the strength of the interaction and is a cornerstone of structure-based drug design. tojqi.netnih.gov | A library of pyrazole molecules was docked against cyclin-dependent kinase (CDK) to estimate their biological potency. tojqi.net |
| ADMET Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This helps to eliminate candidates with poor pharmacokinetic profiles early in the discovery process. nih.gov | Evaluation of 36 pyrazole derivatives to forecast their pharmacokinetics and drug-likeness. nih.gov |
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and functional properties of pyrazole derivatives. eurasianjournals.com This quantum mechanical method allows for detailed insights into the electronic structure and properties of molecules, which are difficult to obtain through experimental means alone. researchgate.net DFT calculations are used to optimize molecular geometries, predict vibrational frequencies (IR spectra), and determine various electronic properties that govern the molecule's reactivity and interactions. researchgate.netresearchgate.nettandfonline.com
DFT calculations are crucial for elucidating the electronic structure of this compound. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjcsp.org.pk
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For pyrazole derivatives, studies have shown that the distribution of HOMO and LUMO orbitals can be significantly influenced by the nature and position of substituents, which in turn affects the molecule's charge transfer properties. jcsp.org.pk
Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing valuable information about where the molecule is likely to interact with other chemical species. researchgate.net For a molecule like this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to be electron-rich regions, making them susceptible to electrophilic attack.
Table 2: Key Electronic Parameters from DFT Calculations for Pyrazole Systems
| Parameter | Definition | Significance for this compound |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. jcsp.org.pk | Indicates the electron-donating capability of the molecule. The amino and methylphenyl groups are expected to raise the HOMO energy, enhancing its nucleophilicity. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. jcsp.org.pk | Indicates the electron-accepting capability. The pyrazole ring itself can act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). researchgate.net | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the electron density surface. researchgate.net | Identifies nucleophilic (negative potential, typically on N, O atoms) and electrophilic (positive potential, typically on H atoms of NH or OH groups) sites for intermolecular interactions. researchgate.net |
| Mulliken/Natural Charges | A method for assigning partial atomic charges within a molecule. nih.gov | Quantifies the electron distribution, highlighting which atoms are electron-rich or electron-deficient, thus predicting sites for chemical reactions. |
DFT calculations are extensively used to predict the reactivity of the pyrazole system and to elucidate reaction mechanisms at the molecular level. researchgate.netresearchgate.net By calculating local reactivity descriptors, such as Fukui functions, researchers can predict the most probable sites for nucleophilic, electrophilic, or radical attack on the pyrazole ring. researchgate.net
For instance, the N-alkylation of pyrazole derivatives has been studied using DFT, which correctly predicted that the reaction occurs at the N2 nitrogen atom of the pyrazole ring. researchgate.net Mechanism studies involve mapping the potential energy surface of a reaction, which includes locating transition states and intermediates. nih.gov This allows for the calculation of activation energies, providing a quantitative measure of reaction rates and helping to understand why certain products are formed over others. mdpi.com The synthesis of pyrazole derivatives often involves cyclocondensation or cycloaddition reactions, and DFT has been instrumental in confirming the proposed mechanisms for these transformations. mdpi.commdpi.com For this compound, DFT could be used to model its synthesis, for example, from the reaction of 4-methylphenylhydrazine (B1211910) with a suitable three-carbon precursor, and to predict its reactivity in subsequent functionalization reactions.
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. bohrium.com For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the nitrogen atom (N1) of the pyrazole ring and the carbon atom of the 4-methylphenyl (p-tolyl) group.
Theoretical calculations, often performed using DFT, are employed to determine the relative stabilities of different conformations (rotamers) and the energy barriers for rotation between them. bohrium.com This analysis results in an energetic profile, or potential energy surface, which maps the energy of the molecule as a function of the dihedral angle between the pyrazole and phenyl rings.
X-ray crystallography studies of similar compounds, such as 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate, show that the pyrazole and the N-bound phenyl ring are not coplanar. nih.gov In that specific crystal structure, the dihedral angle between the pyrazole ring and the N-bound benzene (B151609) ring is 21.45°. nih.gov This suggests that the most stable conformation of this compound in the gas phase or in solution is also likely to be non-planar, avoiding steric hindrance between the ortho-hydrogens of the phenyl ring and atoms of the pyrazole ring.
Table 3: Hypothetical Energetic Profile for Rotation around the N1-C(phenyl) Bond
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| ~20-40 | 0 (Minimum) | The most stable, non-planar conformation, balancing steric repulsion and electronic conjugation. Similar to observed crystal structures. nih.gov |
| 90 | ~1-3 (Barrier) | A higher energy conformation where electronic conjugation between the rings is minimized. |
| 0 | >3 (Maximum) | A high-energy, planar conformation with significant steric clash between the hydrogen atoms on the phenyl and pyrazole rings. |
Computational Design and Screening for Enhanced Biological Activity
Computational methods are integral to modern drug discovery for designing and screening new molecules with enhanced biological activity. eurasianjournals.comnih.gov The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comijnrd.org Starting from a lead compound like this compound, computational tools can be used to design new derivatives and predict their potential as therapeutic agents. ijpbs.commdpi.com
The design process often involves bioisosteric replacement of functional groups or structure-based design where new molecules are created to fit optimally into the binding site of a target protein. researchgate.net These newly designed compounds are then subjected to in silico screening to evaluate their binding affinity, selectivity, and pharmacokinetic properties before committing to chemical synthesis. researchgate.net
Structure-based virtual screening (SBVS) is a powerful approach that relies on the three-dimensional structure of the biological target, which is typically a protein or enzyme. acs.org The central technique in SBVS is molecular docking, which simulates the interaction between a small molecule (ligand) and the binding site of the target protein. nih.gov
The SBVS workflow generally involves the following steps:
Target Preparation: The 3D structure of the target protein is obtained, usually from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or pocket. acs.org
Ligand Library Preparation: A library of compounds, such as analogs of this compound, is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.
Molecular Docking: Each ligand from the library is "docked" into the defined binding site of the target protein. Docking algorithms explore various possible orientations and conformations of the ligand within the binding site. nih.gov
Scoring and Ranking: The interactions between the ligand and the protein are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The compounds in the library are then ranked based on their docking scores.
Hit Selection and Post-processing: The top-ranked compounds ("hits") are visually inspected for plausible binding modes and interactions with key amino acid residues in the active site. acs.org These selected hits are then prioritized for experimental testing.
This methodology has been successfully applied to discover pyrazole-based inhibitors for various targets, including proteasomes and kinases. acs.orgacs.orgnih.gov For example, a virtual screen of approximately 340,000 small molecules led to the discovery of a novel pyrazole-scaffold proteasome inhibitor. acs.orgnih.gov
Table 4: Workflow for Structure-Based Virtual Screening
| Step | Action | Tools/Software Examples |
|---|---|---|
| 1. Target Selection & Preparation | Obtain 3D protein structure (e.g., from PDB). Prepare the protein for docking (add hydrogens, define binding site). | Schrödinger Maestro, AutoDock Tools |
| 2. Ligand Library Preparation | Create or obtain a database of pyrazole analogs. Generate 3D conformations and assign charges. | ChemDraw, DataWarrior, Schrödinger LigPrep |
| 3. Docking Simulation | Dock each ligand into the protein's active site to predict binding poses. | AutoDock, GLIDE, GOLD, FlexX |
| 4. Scoring & Ranking | Calculate binding affinity scores for each pose and rank the ligands. | Scoring functions integrated into docking software. |
| 5. Hit Identification & Analysis | Select top-scoring compounds. Analyze binding interactions and filter based on other properties (e.g., ADMET). | PyMOL, Discovery Studio Visualizer |
Ligand-Based Design Approaches for Pyrazole Derivatives
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown or not well-defined. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be developed to identify the key chemical features required for a desired biological effect. For pyrazole derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are particularly valuable. nih.gov
Quantitative Structure-Activity Relationship (QSAR):
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are built by calculating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) and correlating them with the observed activity. For pyrazole-based compounds, 2D and 3D-QSAR studies have been successfully applied to design potent inhibitors for various targets, including enzymes like polo-like kinase 1 (PLK1) and epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net
A typical 3D-QSAR study involves generating 3D alignments of the molecules and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create predictive models. researchgate.net These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA model for a series of pyrazole derivatives might indicate that bulky, electron-withdrawing groups at a specific position are favorable for activity, while electronegative groups are disfavored in another region. mdpi.com
Pharmacophore Modeling:
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For pyrazole derivatives, ligand-based pharmacophore models can be generated from a set of known active compounds. nih.gov For example, a pharmacophore model for pyrazole-based kinase inhibitors might identify the 3-amino group as a crucial hydrogen bond donor for interacting with the hinge region of the kinase active site. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that fit the model and are, therefore, likely to be active. mdpi.com This approach has been used to identify new pyrazole-containing compounds with potential anti-tubercular and anticancer activities. mdpi.com
The table below summarizes the key aspects of ligand-based design approaches applicable to pyrazole derivatives.
| Design Approach | Description | Application to Pyrazole Derivatives | Key Outcome |
| 2D-QSAR | Correlates 2D structural descriptors (e.g., connectivity indices, physicochemical properties) with biological activity. | Predicting the inhibitory activity of 1H-pyrazole derivatives against targets like EGFR kinase. researchgate.net | Predictive equations to estimate the activity of new analogs. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic, hydrophobic) with biological activity. | Guiding the design of potent PLK1 inhibitors by identifying favorable and unfavorable regions for substitution on the pyrazole scaffold. mdpi.commdpi.com | 3D contour maps indicating where to modify the structure to enhance activity. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | Developing models for pyrazole-based kinase inhibitors, highlighting features like hydrogen bond donors/acceptors and aromatic rings. nih.gov | A 3D query for virtual screening to discover new active compounds. |
Rational Design of Modified Analogs of this compound for Specific Interactions
Rational drug design involves modifying a lead compound based on an understanding of its interaction with a biological target. The 3-aminopyrazole scaffold, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.govnih.gov The amino group at the 3-position can act as a key hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the molecule in the kinase hinge region. nih.gov
Building upon the this compound core, analogs can be rationally designed to enhance potency and selectivity for a specific target kinase. Structure-activity relationship (SAR) studies on similar pyrazole-based inhibitors provide valuable insights for these modifications. nih.govnih.gov
Modifications at the N1-Position (p-tolyl group):
The 1-aryl substituent, in this case, the 4-methylphenyl (p-tolyl) group, typically occupies a hydrophobic pocket in the active site of kinases. The size and electronic properties of this group can be fine-tuned to optimize interactions.
Exploring Hydrophobic Space: Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) or other lipophilic substituents could enhance van der Waals interactions within a deep hydrophobic pocket.
Introducing Polar Contacts: Adding small polar groups (e.g., -OH, -OCH3, -F) to the phenyl ring could form additional hydrogen bonds with residues at the entrance of the active site, potentially improving both potency and selectivity.
Modifications at the C4 and C5-Positions:
The C4 and C5 positions of the pyrazole ring are often solvent-exposed and provide opportunities for introducing substituents that can modulate physicochemical properties or target specific regions of the enzyme.
C4-Position: Attaching a carboxamide or a substituted phenyl ring at this position can lead to interactions with the ribose-binding pocket or other nearby regions. For example, in the design of FLT3 inhibitors, modifications at this position significantly influenced potency. mdpi.com
The following table outlines a hypothetical rational design strategy for modifying this compound based on established SAR for pyrazole-based kinase inhibitors.
| Position of Modification | Proposed Modification | Rationale for Modification | Potential Target Interaction |
| N1-phenyl ring (para-position) | Replace -CH₃ with -CF₃ | Increase lipophilicity and introduce a potential hydrogen bond acceptor. | Enhanced hydrophobic interactions; potential H-bond with backbone carbonyls. |
| N1-phenyl ring (meta-position) | Add a -OCH₃ group | Introduce a polar group to probe for nearby hydrogen bond acceptors. | Formation of a new hydrogen bond with polar residues (e.g., Ser, Thr). |
| C4-position | Add a -CONH₂ group | Introduce hydrogen bond donor/acceptor capabilities to interact with the solvent-exposed region. | Interaction with the ribose-binding pocket or formation of H-bonds with charged residues. |
| C4-position | Add a morpholine (B109124) ring | Improve aqueous solubility and provide a hydrogen bond acceptor. | Interaction with solvent and potential H-bond with the protein surface. |
| C5-position | Add a methyl group | Introduce steric bulk to influence the conformation of the N1-phenyl ring. | Optimize the orientation of the N1-substituent within its binding pocket. |
By systematically applying these computational and theoretical approaches, researchers can prioritize the synthesis of the most promising analogs of this compound, thereby accelerating the discovery of new drug candidates with desired biological activities.
Exploration of Biological Activities and Underlying Mechanisms of 1 4 Methylphenyl 1h Pyrazol 3 Amine Preclinical Assessment
In Vitro Biological Assays for Target Engagement and Functional Response
In vitro studies are fundamental in elucidating the direct interactions of a compound with its molecular targets and its subsequent functional effects at a cellular level. For derivatives of 1-(4-methylphenyl)-1H-pyrazol-3-amine, these assays have demonstrated significant engagement with key enzymes and cellular pathways.
The pyrazole (B372694) scaffold is a well-established pharmacophore known for its interaction with various enzymes. Derivatives of this compound have been evaluated for their inhibitory activity against several key enzyme targets.
Notably, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, which share a structural resemblance to this compound, were assessed for their ability to inhibit cyclooxygenase-2 (COX-2). nih.gov This research led to the identification of potent and selective COX-2 inhibitors. nih.gov
Furthermore, the broader class of pyrazole derivatives has been extensively studied as kinase inhibitors. For example, certain 3-amino-1H-pyrazole-based compounds have shown high cellular potency for Cyclin-Dependent Kinase 16 (CDK16), with EC50 values as low as 33 nM. nih.gov Other pyrazole derivatives have demonstrated inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3) and various CDKs, with IC50 values in the nanomolar range. nih.gov Additionally, novel pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have been synthesized and evaluated for their enzyme inhibition, showing promise as antitumor agents. nih.gov The inhibitory potential of (1H-pyrazol-4-yl)methanamines against the PI3Kγ isozyme has also been reported, with some derivatives showing up to 73% inhibition at a 10 micromolar concentration. thaiscience.info
| Derivative Class | Enzyme Target | Activity | Reference |
|---|---|---|---|
| Sulfonamide-containing 1,5-diarylpyrazoles | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | nih.gov |
| 3-Amino-1H-pyrazole derivatives | Cyclin-Dependent Kinase 16 (CDK16) | EC50 = 33 nM | nih.gov |
| 1-H-pyrazole-3-carboxamide derivatives | FLT3, CDK2, CDK4, CDK6 | IC50 values in the nanomolar range | nih.gov |
| (1H-pyrazol-4-yl)methanamines | PI3Kγ | Up to 73% inhibition at 10 µM | thaiscience.info |
While direct receptor binding data for this compound is limited, the pyrazole class of compounds is known to interact with various receptors. For instance, some pyrazole derivatives have been identified as H2-receptor agonists. mdpi.com The core pyrazole structure is a versatile scaffold that allows for modifications to target a wide array of receptors and signaling molecules. Further cell-free assays are necessary to comprehensively map the receptor binding profile and signaling pathway interactions of this compound.
Cell-based assays provide critical insights into the functional consequences of target engagement within a biological context. Pyrazole derivatives have demonstrated significant effects in various cell-based functional assays.
In anticancer studies, novel pyrazole derivatives with a benzo[d]thiazole moiety showed potent in vitro anti-proliferative activity against several cancer cell lines, including triple-negative breast cancer (MDA-MB-231), non-triple-negative breast cancer (MCF-7), and human hepatocarcinoma (HepG2 and SMMC-7721) cells, with IC50 values in the low micromolar range. nih.gov For instance, compound 8l in one study exhibited an IC50 of 2.41 µM against MDA-MB-231 cells. nih.gov Another study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives reported cytotoxicity against human acute leukemia cell lines K562 and Jurkat. researchgate.net
| Derivative Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazole with benzo[d]thiazole derivatives (e.g., compound 8l) | MDA-MB-231 (Triple-negative breast cancer) | 2.41 µM | nih.gov |
| MCF-7 (Breast cancer) | 2.23 µM | nih.gov | |
| HepG2 (Hepatocarcinoma) | 3.75 µM | nih.gov | |
| SMMC-7721 (Hepatocarcinoma) | 2.31 µM | nih.gov | |
| Substituted Pyrazole-Based Kinase Inhibitors | RPMI-8226 (Multiple myeloma) | 50 µM | nih.gov |
| 3,5-disubstituted pyrazole derivatives | MiaPaCa2 (Pancreatic cancer) | 0.247 µM | nih.gov |
Mechanistic Studies of Biological Action
Understanding the mechanism of action is crucial for the development of targeted therapies. Studies on pyrazole derivatives have begun to unravel the molecular and cellular pathways perturbed by these compounds.
The anticancer effects of pyrazole derivatives are often attributed to their interaction with key signaling pathways involved in cell survival and proliferation. Mechanistic studies have revealed that some pyrazole compounds induce apoptosis through both extrinsic and intrinsic pathways. researchgate.net This is supported by evidence of increased levels of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, enhanced cleavage of caspase-8, caspase-9, and PARP-1 has been observed, indicating the activation of the caspase cascade. researchgate.net
The pyrazole scaffold is a key feature in many kinase inhibitors, and derivatives have been shown to suppress critical signaling pathways such as FLT3, ERK, AKT, and STAT5. nih.gov These pathways are often dysregulated in cancer, and their inhibition can lead to reduced cell proliferation and survival.
A significant cellular response to treatment with pyrazole derivatives is the induction of programmed cell death, or apoptosis. In human acute leukemia cell lines, certain 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives have been shown to induce apoptosis, as evidenced by morphological changes and DNA fragmentation. researchgate.net This apoptotic induction is often linked to mitochondrial damage and an altered Bax/Bcl2 ratio. researchgate.net Similarly, in MDA-MB-231 breast cancer cells, a novel pyrazole derivative was found to induce apoptosis in a concentration-dependent manner, with the percentage of apoptotic cells increasing with higher concentrations of the compound. nih.gov Another study demonstrated that a pyrazole derivative induced apoptosis in MDA-MB-468 triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase 3. waocp.org
In addition to apoptosis, pyrazole derivatives have been shown to affect cell cycle progression. For example, some derivatives have been reported to cause cell cycle arrest in the S phase or the G2/M phase. nih.govnih.gov In one study, treatment of the HL-60 cell line with pyrazoline derivatives led to a significant increase in the percentage of cells in the pre-G1 phase, indicative of apoptosis. nih.gov Specifically, the percentage of cells in the pre-G1 phase increased from 1.71% in untreated cells to a range of 8.07–13.69% in treated cells. nih.gov
| Derivative Class | Cell Line | Cellular Response | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazole with benzo[d]thiazole derivatives | MDA-MB-231 | Apoptosis Induction | Concentration-dependent increase in Annexin-V-positive cells (up to 35.0% at 8 µM) | nih.gov |
| Pyrazoline derivatives | HL-60 | Cell Cycle Arrest/Apoptosis | Increase in pre-G1 phase cells (from 1.71% to 8.07–13.69%) | nih.gov |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | Apoptosis and Cell Cycle Arrest | Induced S phase arrest and apoptosis via ROS generation and caspase 3 activation. | waocp.orgresearchgate.net |
| Condensed pyrazole derivatives | HT29 (Colon cancer) | Apoptosis Induction | Caused 14.9% to 23.7% apoptotic death, increased Bax/Bcl-2 ratio, and enhanced caspase cleavage. | researchgate.net |
Understanding Structure-Activity Relationships (SAR)
The biological activity of pyrazole-based compounds is intricately linked to their chemical structure. Variations in the substituents on the pyrazole core and the nature of the groups at different positions can significantly modulate their pharmacological profiles.
The pyrazole ring is a versatile scaffold, and its biological activity can be fine-tuned by the addition of different functional groups. For instance, the introduction of a trifluoromethyl moiety can influence the tautomeric equilibrium and, consequently, the biological activity of pyrazole derivatives. mdpi.com Studies on various substituted pyrazoles have revealed that the nature and position of these substituents are critical determinants of their therapeutic efficacy. rsc.org For example, some pyrazole-carboxamide derivatives containing an ether group have shown potential as succinate (B1194679) dehydrogenase inhibitors, a mechanism relevant to antifungal activity. acs.org The presence of different aryl moieties on the pyrazole core can also lead to significant differences in activity, as seen in studies of 3,4,5-substituted pyrazoles. nih.gov
The 4-methylphenyl group at the N1 position of the pyrazole ring is a common feature in many biologically active compounds. This lipophilic group can influence the compound's ability to cross biological membranes and interact with target sites. The specific positioning of the methyl group on the phenyl ring can also affect activity.
The 3-amine group is a key functional group that can participate in hydrogen bonding, a crucial interaction for binding to biological targets. mdpi.com The reactivity of this amino group allows for the synthesis of a wide array of derivatives, such as Schiff bases, which have demonstrated a range of biological activities. researchgate.net The position of the amino group on the pyrazole ring is critical; for instance, 3-aminopyrazoles and 5-aminopyrazoles often exhibit different pharmacological profiles compared to their 4-aminopyrazole counterparts. mdpi.comnih.gov
Preclinical Evaluation in Relevant Biological Models (excluding human data)
Preclinical studies are essential for determining the efficacy and spectrum of activity of new chemical entities. For this compound and related compounds, these evaluations have primarily focused on their antimicrobial properties.
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi. mdpi.comnih.govresearchgate.net
Numerous studies have highlighted the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govjpionline.org For instance, certain pyrazole-clubbed thiophene (B33073) derivatives have shown promising activity. researchgate.net Similarly, imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum antibacterial agents, in some cases exceeding the efficacy of established antibiotics like ciprofloxacin (B1669076). nih.gov The antibacterial activity is often influenced by the specific substituents on the pyrazole ring. Some derivatives have shown moderate to significant activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.netresearchgate.netbiointerfaceresearch.com
| Compound Type | Bacterial Strain | Activity Noted |
|---|---|---|
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative strains | Potent broad-spectrum activity, better than ciprofloxacin in some cases. nih.gov |
| Tethered thiazolo-pyrazole derivatives | MRSA | Potent anti-MRSA agents with low MIC values. nih.gov |
| Pyrazoline-clubbed pyrazole derivatives | P. aeruginosa | Potent activity. nih.gov |
| Bis(imino)pyridine Schiff bases of aminopyrazoles | S. aureus | Excellent activity, more potent than control drugs. researchgate.net |
| Bis(imino)benzene compounds of aminopyrazoles | P. aeruginosa | Significant activity. researchgate.net |
| N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines | E. coli, S. aureus, B. subtilis | Potent antibacterial activity, comparable to ciprofloxacin. researchgate.net |
In addition to their antibacterial properties, pyrazole derivatives have been evaluated for their efficacy against various fungal pathogens. nih.govmdpi.comnih.gov Studies have demonstrated that certain pyrazole carboxamides and isoxazolol pyrazole carboxylates exhibit moderate to strong antifungal activity against phytopathogenic fungi such as Rhizoctonia solani, Alternaria porri, and Marssonina coronaria. nih.gov Fluorinated pyrazole aldehydes have also shown low-to-moderate activity against fungi like Macrophomina phaseolina and Fusarium oxysporum. mdpi.com The antifungal potential of these compounds makes them promising candidates for the development of new agricultural and clinical antifungal agents. nih.govresearchgate.net Some pyrazole derivatives have shown notable activity against Aspergillus niger and Candida albicans. nih.govuctm.edu
| Compound Type | Fungal Strain | Activity Noted |
|---|---|---|
| Isoxazolol pyrazole carboxylate | R. solani | Strong antifungal activity, better than carbendazim. nih.gov |
| Pyrazole carboxamides | A. porri, M. coronaria, C. petroselini, R. solani | Moderate antifungal activity. nih.gov |
| Fluorinated pyrazole aldehydes | M. phaseolina, F. oxysporum | Low-to-moderate antifungal activities. mdpi.com |
| Pyrazole-thiazole carboxamides | R. cerealis | Excellent in vitro activities, superior to thifluzamide. mdpi.com |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | C. albicans, A. flavus | Remarkable antifungal activity with low MIC values. nih.gov |
| Pyrazole-4-carboxamide derivatives with an ether group | R. solani, S. sclerotiorum, B. cinerea, F. graminearum, A. alternate | Excellent in vitro antifungal activity. acs.org |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | A. niger | Highly active, comparable to Clotrimazole. nih.gov |
Antimicrobial Efficacy Against Specific Pathogens
Antitubercular Investigations Against Mycobacterium tuberculosis
Despite the recognized potential of the pyrazole scaffold in developing new antitubercular agents, specific studies detailing the in vitro or in vivo activity of this compound against Mycobacterium tuberculosis have not been identified in a review of available scientific literature. Consequently, data regarding its Minimum Inhibitory Concentration (MIC) or its mechanism of action against this pathogen are not available.
Anti-inflammatory Cascade Modulation in Cellular Systems and Ex Vivo Models
The pyrazole nucleus is a core component of several known anti-inflammatory drugs. However, research focusing specifically on the ability of this compound to modulate inflammatory cascades in cellular or ex vivo models is not present in the surveyed literature. There is no available data on its potential inhibitory effects on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases, nor on its impact on inflammatory cytokine production.
Antioxidant Capacity Determination in Chemical and Cell-Based Systems
Many heterocyclic compounds, including various pyrazole derivatives, have been evaluated for their ability to scavenge free radicals and act as antioxidants. However, specific experimental data quantifying the antioxidant capacity of this compound through standard chemical assays (e.g., DPPH, ABTS) or cell-based systems could not be located. Therefore, metrics such as IC₅₀ values for radical scavenging activity for this compound remain undetermined.
Anticancer Activity against Established Cell Lines
The anticancer potential of pyrazole-containing molecules is an active area of research, with many derivatives showing promise. Nevertheless, a thorough search for preclinical studies on this compound did not yield specific data on its activity against any established cancer cell lines.
Inhibition of Cancer Cell Proliferation and Viability
There is no available data from in vitro cytotoxicity or proliferation assays (such as the MTT or SRB assay) to determine the IC₅₀ or GI₅₀ values of this compound against cancer cell lines.
Induction of Programmed Cell Death Mechanisms (e.g., apoptosis)
In the absence of cytotoxicity data, there have been no subsequent investigations into the mechanistic aspects of any potential anticancer activity. Therefore, there is no information regarding the ability of this compound to induce apoptosis or other forms of programmed cell death.
Specificity and Selectivity Against Different Cancer Phenotypes
An assessment of the specificity and selectivity of this compound against different cancer phenotypes is not possible due to the lack of comparative screening data across a panel of diverse cancer cell lines.
Non Biological and Materials Science Applications of Pyrazole Derivatives
Applications in Agrochemical Science
In the quest for more effective and environmentally conscious agricultural solutions, pyrazole (B372694) derivatives have emerged as a highly successful class of compounds for protecting crops from pests and weeds. semanticscholar.org
The pyrazole framework is a key structural motif in a multitude of modern insecticides. nih.gov Many commercial products, including Fipronil and Fenpyroximate, incorporate this heterocyclic system. nih.gov Ongoing research focuses on designing novel pyrazole-containing molecules with enhanced potency and selectivity.
A significant area of development involves the synthesis of N-pyridylpyrazole derivatives. mdpi.comnih.govmdpi.comacs.orgacs.org By incorporating a thiazole (B1198619) moiety, researchers have created a new class of insecticides with potent activity against various lepidopteran pests. mdpi.com One standout, compound 7g , has demonstrated excellent efficacy against destructive pests like the diamondback moth (Plutella xylostella) and fall armyworm (Spodoptera frugiperda), with lethal concentrations (LC50) comparable to commercial insecticides like indoxacarb. mdpi.com Similarly, novel anthranilic diamide (B1670390) derivatives that feature a pyrazole ring have shown high insecticidal activity, with one compound exhibiting an LC50 of 0.65 mg L⁻¹ against the diamondback moth, rivaling the performance of Chlorantraniliprole. researchgate.net The pyrazoline subclass of these compounds has also been a fruitful area of research since the 1970s, leading to the development of commercial products after initial challenges were overcome. researchgate.net
| Compound/Class | Target Pest(s) | Reported LC50 Value (mg/L) | Source(s) |
| Compound 7g | Plutella xylostella | 5.32 | mdpi.com |
| Spodoptera exigua | 6.75 | mdpi.com | |
| Spodoptera frugiperda | 7.64 | mdpi.com | |
| Anthranilic Diamide Derivative (6e) | Plutella xylostella | 0.65 | researchgate.net |
| Indoxacarb (Reference) | Spodoptera exigua | 6.42 | mdpi.com |
| Chlorantraniliprole (Reference) | Plutella xylostella | 0.53 | researchgate.net |
Table 1: Comparative insecticidal activity of selected pyrazole derivatives against major agricultural pests.
Pyrazole derivatives are potent herbicides, often functioning by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for photosynthesis in weeds. acs.orgnih.govnih.govresearchgate.netacs.org This mechanism leads to characteristic bleaching symptoms and eventual plant death.
Recent studies have focused on pyrazole derivatives containing a benzoyl scaffold, which have shown superior herbicidal activity compared to commercial standards. acs.orgnih.govresearchgate.net For instance, compound Z9 demonstrated an inhibitory concentration (IC50) against the HPPD enzyme from Arabidopsis thaliana of 0.05 µM, significantly outperforming the commercial herbicides topramezone (B166797) (1.33 µM) and mesotrione (B120641) (1.76 µM). acs.orgnih.gov Another derivative, B5 , showed an even lower IC50 value of 0.04 µM. acs.org
In practical applications, these novel compounds exhibit excellent weed control and crop safety. acs.orgnih.govresearchgate.net Compound Z21 showed superior pre-emergence inhibition of barnyard grass (Echinochloa crusgalli) compared to topramezone and mesotrione. acs.orgnih.gov Furthermore, several compounds in this class provided excellent post-emergence control of various weeds while showing high safety for key crops like maize, cotton, and wheat. acs.orgnih.govresearchgate.net Other research into substituted pyrazole isothiocyanates has also yielded compounds with promising herbicidal activities against multiple weed species. mdpi.com
| Compound | Target Weed | Pre-emergence Inhibition Rate (Root) | Crop Safety (Injury Rate) | Source(s) |
| Compound Z21 | Echinochloa crusgalli | 69.6% | Safe for maize, cotton, wheat (0-10%) | acs.orgnih.gov |
| Topramezone (Reference) | Echinochloa crusgalli | 53.0% | - | acs.orgnih.gov |
| Mesotrione (Reference) | Echinochloa crusgalli | 41.7% | - | acs.orgnih.gov |
| Compound B7 | Portulaca oleracea | 100% (Petri dish assay) | Harmless to soybean, cotton, wheat | acs.org |
Table 2: Herbicidal efficacy and crop safety of novel pyrazole derivatives compared to commercial standards.
Contributions to Advanced Materials and Optoelectronics
The tunable electronic and photophysical properties of pyrazole derivatives make them valuable components in the creation of advanced functional materials, from vibrant pigments to highly sensitive chemical sensors. researchgate.net
Pyrazolone (B3327878) derivatives, a subset of pyrazoles, are particularly important in the dye and pigment industry for producing a wide spectrum of vibrant colors. primachemicals.com These compounds are used in applications ranging from textiles and plastics to paints and coatings. primachemicals.comemerald.com The synthesis of these colorants typically involves diazotization of an amino-pyrazole derivative followed by a coupling reaction with active methylene (B1212753) compounds. mdpi.comrsc.orgresearchgate.netnih.gov
Researchers actively synthesize and characterize new pyrazole azo dyes to expand the available color palette and improve performance. mdpi.comnih.gov The final color of the dye is influenced by the specific chemical groups attached to the pyrazole ring, which alter the molecule's electronic structure and how it absorbs light. nih.gov The resulting dyes are analyzed for their color properties, confirming their potential for use in industries such as paints and varnishes. mdpi.com These dyes have been successfully used for dyeing synthetic fibers like polyester. emerald.comnih.gov
| Coupling Component Used | Resulting Dye Color | Max. Absorption Wavelength (λmax, nm) | Source(s) |
| Acetylacetone | Yellow | 412 | mdpi.comnih.gov |
| Ethyl acetoacetate | Yellow | 415 | mdpi.comnih.gov |
| Malononitrile (B47326) | Yellow | 400 | mdpi.comnih.gov |
| Barbituric acid | Yellow | 418 | mdpi.comnih.gov |
Table 3: Spectroscopic properties of new pyrazole azo dyes synthesized from ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.
The inherent fluorescence of many pyrazole derivatives, combined with their ability to bind to specific ions and molecules, makes them ideal scaffolds for chemical sensors. nih.govrsc.orgwordpress.com These probes are designed to signal the presence of a target analyte through a change in their optical properties, such as turning fluorescence "on" or "off." semanticscholar.orgnih.govtypeset.io
Pyrazole-based sensors have been developed for the highly sensitive and selective detection of various metal ions, including mercury (Hg²+), zinc (Zn²+), cadmium (Cd²+), and iron (Fe³+). nih.govsemanticscholar.orgnih.govtandfonline.comtandfonline.com For example, a novel pyrazole derivative (Compound 9 ) was developed as a "turn-on" sensor for Fe³+, exhibiting a 30-fold increase in fluorescence intensity and a very low limit of detection (LOD) of 0.025 µM. semanticscholar.orgnih.gov Another sensor (Compound 8 ) showed high selectivity for Zn²+, with a 20-fold increase in fluorescence compared to only a 2.5-fold increase for the chemically similar Cd²+. semanticscholar.orgnih.gov Researchers have also functionalized nanoparticles with pyrazole derivatives to create probes, such as an Fe₃O₄@SiO₂-based sensor for Hg²+ with an LOD of just 7.6 nM. nih.gov
| Sensor Compound | Target Analyte | Fluorescence Response | Limit of Detection (LOD) | Source(s) |
| Compound 8 | Zn²+ | ~20x fold increase ("Turn-on") | Not specified | semanticscholar.orgnih.gov |
| Compound 9 | Fe³+ | ~30x fold increase ("Turn-on") | 0.025 µM | semanticscholar.orgnih.gov |
| Probe 11 (Fe₃O₄@SiO₂) | Hg²+ | Decrease ("Turn-off") | 7.6 nM | nih.gov |
| Probe 20 | Fe³+ | Colorimetric & Fluorescent | 57 nM | nih.gov |
Table 4: Performance of selected pyrazole-based fluorescent sensors for metal ion detection.
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The pyrazole ring is an excellent building block for this purpose due to its ability to form strong and directional N-H···N hydrogen bonds. nih.govresearchgate.net This interaction allows pyrazole molecules to self-assemble into well-defined architectures like dimers, trimers, tetramers, and even infinite chains. nih.govmdpi.com
This capacity for self-assembly has been harnessed to construct complex supramolecular materials. nih.govsemanticscholar.orgglobethesis.com By combining pyrazole-containing ligands with metal ions, researchers can create metal-organic frameworks (MOFs) and other coordinated structures. researchgate.netglobethesis.com For instance, tripodal pyrazole ligands have been used to form self-assembled homochiral dimers held together by a combination of hydrogen bonding and π-π stacking interactions. mdpi.com In another application, BODIPY dyes were functionalized with pyrazole motifs to study the process of supramolecular polymerization, revealing how molecular design can control the assembly pathway of materials. rsc.org These self-assembled systems are being explored for applications in sensing, catalysis, and the development of novel optical materials. semanticscholar.orgglobethesis.com
Catalysis and Industrial Chemical Processes
The utility of pyrazole derivatives in industrial applications is largely centered on their function as highly versatile ligands in coordination chemistry, which in turn leads to significant catalytic activities. Their structural adaptability allows for the fine-tuning of electronic and steric properties, making them valuable components in the design of catalysts for a variety of chemical transformations.
Pyrazole and its derivatives are widely recognized in coordination chemistry for their ability to form stable complexes with a broad range of metal ions. researchgate.netresearchgate.net The pyrazole ring contains two adjacent nitrogen atoms, which can coordinate to metal centers in various modes. researchgate.net This amphiprotic character, arising from a potentially Brønsted acidic NH group next to a Schiff-base nitrogen atom, enriches its coordination chemistry. nih.gov Unlike aprotic N-heterocycles, pyrazole can be easily deprotonated to the pyrazolate anion, which can bridge two metal centers, leading to the formation of di- or polynuclear complexes. nih.gov This versatility allows for the creation of structures with diverse topologies and nuclearities, from mononuclear to polynuclear complexes. researchgate.netresearchgate.net
The design of multidentate ligands incorporating pyrazole units has led to significant advancements in homogeneous catalysis. nih.gov The ease of constructing the pyrazole ring and subsequent N-functionalization has enabled the synthesis of a wide variety of pyrazole-based ligands. nih.gov These ligands are instrumental in creating coordination compounds with specific stereochemical requirements for particular metal-binding sites. researchgate.net
A prominent area of research involves the use of copper(II) complexes with pyrazole-based ligands as catalysts, particularly for oxidation reactions. These synthetic complexes often mimic the active sites of metalloenzymes. research-nexus.net For instance, numerous studies have investigated the catalytic oxidation of catechol to o-quinone using in situ-generated copper(II) complexes of various pyrazole ligands. research-nexus.netarabjchem.orgresearchgate.net This reaction serves as a model for the activity of the catecholase enzyme. research-nexus.net
The catalytic efficiency of these complexes is influenced by several factors, including the structure of the pyrazole ligand, the nature of the anion in the copper salt, and the solvent used. research-nexus.netarabjchem.orgresearchgate.net Research has shown that copper(II)-based complexes often exhibit superior catalytic activity compared to complexes with other metals like nickel, tin, or barium, which is attributed to the dual active sites provided by the copper(II) ions. research-nexus.net
Table 1: Catalytic Oxidation of Catechol using Copper(II) Complexes of Pyrazole-Based Ligands
This table presents a summary of research findings on the rate of catechol oxidation to o-quinone catalyzed by various in situ-generated copper(II) complexes of pyrazole ligands. The data illustrates how the ligand structure and the copper salt's counter-ion affect the reaction rate.
| Ligand | Copper Salt | Oxidation Rate (μmol L⁻¹ min⁻¹) | Reference |
|---|---|---|---|
| 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1) | CuSO₄ | 0.0289 (rate per mg catalyst) | arabjchem.orgresearchgate.net |
| 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1) | CuCl₂ | 0.0018 (rate per mg catalyst) | arabjchem.orgresearchgate.net |
Protic pyrazoles (those with an N-H group) are particularly noteworthy. Coordination to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole NH proton. nih.gov This proton-responsive nature allows for metal-ligand cooperation in catalytic cycles, facilitating bond activation and transfer processes. nih.gov For example, the proton-responsive unit in the second coordination sphere has been shown to be responsible for N–N bond cleavage in catalytic hydrazine (B178648) disproportionation. nih.gov
Beyond bespoke catalytic applications, pyrazole derivatives serve as important building blocks and intermediates in various sectors of the chemical industry. mdpi.com Their versatile frameworks are utilized in fields ranging from agrochemicals to materials science. mdpi.comnumberanalytics.com
In the agrochemical industry, pyrazole derivatives are crucial for the production of modern fungicides. A key example is the use of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a central intermediate in the manufacture of several commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org
The materials science applications of pyrazoles include their use in the development of dyes and polymers. numberanalytics.comglobalresearchonline.net For instance, azopyrazolones are effective dyes for a variety of materials, including cotton, silk, wool, polyester, leather, and rubber. They are also used in paints, varnishes, lacquers, and inks. globalresearchonline.net
Furthermore, the synthesis of pyrazole derivatives is adapting to modern industrial demands for efficiency and safety. The use of flow chemistry, or continuous flow processing, allows for enhanced control over reaction parameters, improved safety for hazardous reactions, and easier scalability from the laboratory to industrial production. nih.gov This technology has been successfully applied to the synthesis of various pyrazole derivatives, significantly reducing reaction times and improving yields. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-(4-methylphenyl)-1H-pyrazol-3-amine |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
| Catechol |
| o-Quinone |
| (3,5-dimethyl-1H pyrazol-1-yl)methanol |
| 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol |
| Ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate |
| Celecoxib |
Conclusion and Future Research Perspectives
Synthesis of Key Findings Regarding 1-(4-methylphenyl)-1H-pyrazol-3-amine
An assessment of the existing literature on pyrazole (B372694) derivatives provides a framework for understanding the potential significance of this compound. The aminopyrazole moiety is a key pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.govmdpi.com Compounds featuring this core have demonstrated inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Aurora kinases. nih.govnih.govpsu.edu The presence of the 4-methylphenyl (p-tolyl) group can influence the compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.
Synthetically, the pyrazole ring is accessible through various established methods, often involving the condensation of a hydrazine (B178648) derivative (like 4-methylphenylhydrazine) with a 1,3-dicarbonyl compound or its equivalent. ontosight.aiorganic-chemistry.org The versatility of these synthetic routes allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov
Identification of Remaining Research Questions and Knowledge Gaps
Despite the broad interest in pyrazole derivatives, a significant knowledge gap exists specifically for this compound. The primary unanswered questions include:
Specific Biological Targets: The precise biological targets of this compound have not been extensively profiled. Identifying which kinases or other enzymes it inhibits with high affinity and selectivity is a critical first step.
Mechanism of Action: Beyond simple target binding, the detailed molecular mechanism of action remains unknown. Understanding how it modulates cellular pathways is essential for its development as a therapeutic agent.
Pharmacokinetic Profile: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Therapeutic Potential: While its structural features suggest potential as an anticancer or anti-inflammatory agent, dedicated studies are needed to validate these hypotheses in relevant disease models. nih.govnih.gov
Material Science Applications: The potential use of this compound in material science, for example in the development of polymers or coatings, is an unexplored area. chemimpex.com
Future Directions for Comprehensive Understanding and Application
To address these knowledge gaps and fully harness the potential of this compound, a multi-pronged research strategy is necessary. The following future directions are proposed.
A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the properties of a lead compound. By synthesizing a library of analogs based on the this compound scaffold, researchers can identify key structural modifications that enhance potency, selectivity, and pharmacokinetic properties. nih.gov Modifications could include altering substituents on the phenyl ring, the pyrazole core, or the amine group. This approach has proven successful in developing highly potent and selective kinase inhibitors. psu.edunih.gov
Table 1: Proposed Modifications for Analog Library Synthesis
| Scaffold Position | Type of Modification | Rationale |
|---|---|---|
| Phenyl Ring | Introduction of electron-withdrawing or donating groups | Modulate electronic properties and potential for hydrogen bonding. |
| Pyrazole C4 | Addition of small alkyl or halogen groups | Probe steric tolerance and influence binding orientation. |
| Pyrazole C5 | Substitution with various functional groups | Explore interactions with different regions of a target's binding pocket. |
| Amine Group | Acylation or alkylation | Modify solubility, cell permeability, and serve as a handle for further conjugation. |
To move beyond a simplistic view of target engagement, modern systems biology tools are essential. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of a compound's effects on a biological system. mdpi.comnih.gov By treating cancer cell lines or other relevant models with this compound and analyzing the global changes in genes, proteins, and metabolites, researchers can uncover its detailed mechanism of action, identify off-target effects, and discover potential biomarkers of response. mdpi.comnih.gov This in-depth mechanistic understanding is invaluable for predicting clinical efficacy and potential side effects. nih.gov
The advancement of "green chemistry" principles is crucial for the environmentally responsible and cost-effective production of pharmaceuticals and other fine chemicals. nih.govresearchgate.netbenthamdirect.com Future research should focus on developing sustainable synthetic routes to this compound and its derivatives. This includes the use of greener solvents (e.g., water or ethanol), energy-efficient techniques like microwave or ultrasound-assisted synthesis, and the development of recyclable catalysts. researchgate.netcitedrive.com Such methods not only reduce the environmental impact but can also lead to higher yields and simpler purification processes, making the synthesis more scalable and economically viable. nih.gov
Table 2: Green Chemistry Strategies for Pyrazole Synthesis
| Strategy | Description | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Rapid reaction times, higher yields, increased purity. benthamdirect.com |
| Solvent-Free Reactions | Conducting reactions by grinding reagents together without a solvent. | Reduced solvent waste, simplified workup, lower cost. researchgate.net |
| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally benign, low cost, improved safety. researchgate.net |
| Heterogeneous Catalysis | Employing solid-phase catalysts that can be easily recovered and reused. | Catalyst recyclability, reduced metal contamination in the product. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
